3',5'-Dichloro-2'-(difluoromethoxy)phenacyl chloride
Overview
Description
3’,5’-Dichloro-2’-(difluoromethoxy)phenacyl chloride is a powerful chemical compound widely used in scientific research due to its diverse applications. This compound is known for its unique properties, making it an invaluable tool for scientists seeking innovative solutions in various fields, including chemical synthesis, drug discovery, and material science advancements.
Preparation Methods
The synthesis of 3’,5’-Dichloro-2’-(difluoromethoxy)phenacyl chloride involves several steps. One common method includes the reaction of 1,3,5-trichlorobenzene or 3,5-dichloro-1-bromobenzene with magnesium to form a Grignard reagent. This reagent then undergoes a nucleophilic addition reaction with a difluoromethoxy reagent to yield the desired product. The reaction conditions are typically mild, with low raw material costs, making it favorable for industrial production .
Chemical Reactions Analysis
3’,5’-Dichloro-2’-(difluoromethoxy)phenacyl chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include strong bases, nucleophiles, and oxidizing agents.
Scientific Research Applications
3’,5’-Dichloro-2’-(difluoromethoxy)phenacyl chloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of biological pathways and mechanisms.
Medicine: It plays a role in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 3’,5’-Dichloro-2’-(difluoromethoxy)phenacyl chloride exerts its effects involves its interaction with specific molecular targets. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction often involves the formation of reactive intermediates, which can further react with other molecules in the system.
Comparison with Similar Compounds
3’,5’-Dichloro-2’-(difluoromethoxy)phenacyl chloride is unique due to its specific chemical structure and reactivity. Similar compounds include:
3’,5’-Dichloro-2,2,2-trifluoroacetophenone: This compound has similar applications but differs in its reactivity and synthesis methods.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another compound with comparable uses in chemical synthesis and research.
These compounds share some properties but differ in their specific applications and reactivity, highlighting the uniqueness of 3’,5’-Dichloro-2’-(difluoromethoxy)phenacyl chloride.
Biological Activity
3',5'-Dichloro-2'-(difluoromethoxy)phenacyl chloride is a halogenated phenacyl derivative that has garnered attention for its potential biological activities. This compound is particularly notable for its applications in pharmacology, enzyme inhibition studies, and as an intermediate in organic synthesis. The unique substitution pattern of this compound allows it to interact with biological macromolecules, influencing various cellular processes.
The molecular structure of this compound features two chlorine atoms and a difluoromethoxy group, which significantly affects its reactivity and biological interactions. The presence of these halogens enhances the compound's ability to form covalent bonds with target biomolecules, thereby modifying their functions.
The primary mechanism by which this compound exerts its biological effects involves:
- Covalent Modification : The compound can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to alterations in enzymatic activity or gene expression.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes by binding to active sites, which can be crucial in therapeutic contexts where enzyme modulation is desired.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of various phenacyl derivatives, including this compound, against different cancer cell lines. The results indicate that compounds with similar structures exhibit varying degrees of cytotoxicity.
Compound Name | Cell Line Tested | IC50 (µM) |
---|---|---|
This compound | HepG2 (Liver Cancer) | 12.5 |
This compound | HT-29 (Colon Cancer) | 15.0 |
This compound | MCF-7 (Breast Cancer) | 10.0 |
These findings suggest that the compound has significant potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.
Enzyme Inhibition
In addition to cytotoxicity, the compound has been explored for its role in enzyme inhibition. Studies have demonstrated that it effectively inhibits enzymes involved in critical metabolic pathways, such as:
- Aldose Reductase : Important for glucose metabolism; inhibition may aid in diabetes management.
- Cholinesterase : Targeted for neuroprotective effects; relevant in Alzheimer's disease research.
Case Studies
- Case Study on Anticancer Activity : In a study published in the Global Journal of Science Frontier Research, several phenacyl derivatives were screened for their activity against human cancer cell lines. This compound exhibited potent activity against HepG2 cells with an IC50 value of 12.5 µM, indicating its potential as a lead compound in cancer therapy .
- Enzyme Interaction Studies : Research conducted at a pharmaceutical laboratory showed that this compound could effectively inhibit cholinesterase activity in vitro, suggesting potential applications in treating neurodegenerative diseases .
Properties
IUPAC Name |
2-chloro-1-[3,5-dichloro-2-(difluoromethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3F2O2/c10-3-7(15)5-1-4(11)2-6(12)8(5)16-9(13)14/h1-2,9H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZPPZDYISURQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CCl)OC(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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